BAY1125976
Overview
Description
BAY1125976 is a highly selective and potent allosteric inhibitor of AKT1 and AKT2, which are serine/threonine kinases involved in the PI3K/AKT/mTOR signaling pathway. This pathway plays a crucial role in regulating cell growth, proliferation, survival, and metabolism. This compound has shown significant potential in preclinical studies for the treatment of cancers with aberrations in the PI3K/AKT/mTOR pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BAY1125976 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
BAY1125976 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different substituents to the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-b]pyridazine compounds .
Scientific Research Applications
BAY1125976 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the PI3K/AKT/mTOR pathway and its role in cellular processes.
Biology: Investigated for its effects on cell growth, proliferation, and survival in various cell lines.
Medicine: Explored as a potential therapeutic agent for cancers with PI3K/AKT/mTOR pathway aberrations, including breast and prostate cancer.
Industry: Utilized in drug discovery and development programs to identify new therapeutic targets and optimize treatment strategies
Mechanism of Action
BAY1125976 exerts its effects by selectively binding to and inhibiting the phosphorylation and activity of AKT1 and AKT2. This inhibition occurs in a non-ATP competitive manner, blocking the phosphorylation of AKT at both Thr308 and Ser473. This leads to the downstream inhibition of the PI3K/AKT/mTOR signaling pathway, resulting in reduced tumor cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Borussertib: Another AKT inhibitor with a different mechanism of action.
MK-2206: A selective allosteric inhibitor of AKT1, AKT2, and AKT3.
GSK690693: A pan-AKT inhibitor targeting all three isoforms of AKT
Uniqueness
BAY1125976 is unique due to its high selectivity and potency for AKT1 and AKT2, with minimal off-target effects. Its non-ATP competitive inhibition mechanism distinguishes it from other AKT inhibitors, making it a valuable tool for studying the PI3K/AKT/mTOR pathway and developing targeted cancer therapies .
Properties
IUPAC Name |
2-[4-(1-aminocyclobutyl)phenyl]-3-phenylimidazo[1,2-b]pyridazine-6-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O/c24-22(29)18-11-12-19-26-20(21(28(19)27-18)16-5-2-1-3-6-16)15-7-9-17(10-8-15)23(25)13-4-14-23/h1-3,5-12H,4,13-14,25H2,(H2,24,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGYKRAZYDNCNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)C3=C(N4C(=N3)C=CC(=N4)C(=O)N)C5=CC=CC=C5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1402608-02-9 | |
Record name | BAY-1125976 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402608029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BAY-1125976 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL7A1UM87X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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